molecular formula C8H9BO3 B057525 2-Acetylphenylboronic acid CAS No. 308103-40-4

2-Acetylphenylboronic acid

Cat. No.: B057525
CAS No.: 308103-40-4
M. Wt: 163.97 g/mol
InChI Key: ZKAOVABYLXQUTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylphenylboronic acid can be synthesized through the reaction of phenylboronic acid with acetylation reagents such as acetic anhydride . The reaction typically occurs at room temperature in an organic solvent. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{B(OH)}_2 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}_8\text{H}_9\text{BO}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using phenylboronic acid and acetic anhydride under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylphenylboronic acid undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(2-acetylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAOVABYLXQUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370200
Record name 2-Acetylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308103-40-4
Record name 2-Acetylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=308103-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 2-APBA displays a unique reactivity profile, readily forming iminoboronates with α-nucleophiles like semicarbazide and hydrazide derivatives at neutral pH. [, ] This interaction is highly selective, outcompeting reactions with other biomolecules. [] The resulting diazaborine conjugates, formed through a rearrangement, exhibit remarkable stability under physiological conditions. [] This stability makes 2-APBA an attractive tool for labeling biomolecules, as demonstrated by its use in tagging bacterial pathogens. [] Moreover, the reversible nature of iminoboronate formation allows for dynamic conjugation, offering potential in developing switchable systems. []

A: 2-Acetylphenylboronic acid (2-APBA) has the molecular formula C8H9BO3 and a molecular weight of 163.96 g/mol. [] The structure reveals an ortho relationship between the boronic acid (-B(OH)2) and acetyl (-COCH3) substituents on the aromatic ring. This specific arrangement facilitates intramolecular interactions crucial for its reactivity. []

A: 2-APBA demonstrates excellent compatibility with complex biological media, enabling its use for bioconjugation in challenging environments like blood serum and cell lysates. [] Furthermore, 2-APBA exhibits good stability against oxidation, a property not shared by all boron-containing compounds. [] This enhanced stability makes it suitable for applications requiring long-term monitoring or stability in oxidizing environments.

A: The boronic acid moiety in 2-APBA can act as a Lewis acid catalyst. [] This catalytic activity significantly accelerates the formation of imines with α-nucleophiles, leading to faster conjugation rates compared to reactions lacking the boronic acid. [] This property is key to its use in bioorthogonal chemistry, enabling rapid labeling and modification of biomolecules in their native environments.

A: While 2-APBA itself is a potent bioconjugation reagent, research has explored derivatives with enhanced properties. For example, incorporating 2-APBA into coumarin scaffolds yields fluorogenic probes. [] Upon reacting with semicarbazide, these probes exhibit significantly enhanced fluorescence, enabling sensitive detection of target molecules. [] This highlights how structural modifications can be tailored to impart specific functionalities, expanding the utility of the core 2-APBA scaffold.

A: 2-APBA conjugates, particularly the diazaborines formed with semicarbazides, exhibit notable stability in physiological conditions. [] This inherent stability simplifies formulation requirements compared to more labile conjugates. Additionally, the use of 2-APBA in phage display libraries showcases its compatibility with peptide-based constructs, opening avenues for targeted delivery approaches. [, ]

A: Research highlights the successful application of 2-APBA conjugates in various biological settings. For example, 2-APBA linked to a ubiquicidin fragment exhibited enhanced bacterial targeting compared to the unmodified peptide in a mouse infection model. [] This demonstrates the potential of 2-APBA conjugates for in vivo imaging and therapeutic development. Additionally, 2-APBA-modified peptides displayed potent and specific inhibition of sortase A in live cells, highlighting their potential as tools for studying biological processes. []

A: The ability of 2-APBA to rapidly and selectively react with specific functional groups makes it attractive for targeted drug delivery. One example is the development of peptide-based probes incorporating 2-APBA for targeting bacterial pathogens. [] By screening phage libraries displaying 2-APBA modified peptides, researchers identified highly specific binders for Staphylococcus aureus and Acinetobacter baumannii strains. [] These peptides can be further functionalized with toxins, showcasing their potential as targeted antibiotic agents. []

A: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 11B NMR, is instrumental in characterizing the iminoboronate formation and stability of 2-APBA conjugates. [] This technique provides valuable insights into the dynamic equilibrium between the conjugated and unconjugated forms. Additionally, fluorescence spectroscopy is used to evaluate the effectiveness of fluorogenic 2-APBA derivatives designed for sensing applications. [] These methods, along with standard characterization techniques, enable researchers to monitor reaction kinetics, assess conjugate stability, and optimize reaction conditions.

A: The unique properties of 2-APBA have fostered collaborations across various disciplines. Its use in phage display integrates chemistry and molecular biology for developing targeted therapeutics. [, ] The development of fluorogenic 2-APBA probes bridges chemistry with imaging sciences, offering tools for biological research and diagnostics. [] Furthermore, the bioorthogonal nature of 2-APBA-mediated conjugation holds promise for material science applications, enabling the development of dynamic and responsive materials. These collaborations highlight the potential of 2-APBA to drive innovation at the interface of chemistry and biology.

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